molecular formula C11H12N2O2S B2922424 N-(4-cyanothian-4-yl)furan-3-carboxamide CAS No. 1445328-00-6

N-(4-cyanothian-4-yl)furan-3-carboxamide

Cat. No.: B2922424
CAS No.: 1445328-00-6
M. Wt: 236.29
InChI Key: ABMGFMYXSKNSJK-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-yl)furan-3-carboxamide is a heterocyclic carboxamide derivative featuring a furan-3-carboxamide core substituted at the nitrogen atom with a 4-cyanothian-4-yl group. The 4-cyanothian moiety consists of a six-membered tetrahydrothiopyran ring with a cyano (-CN) substituent at the 4-position. This compound is of interest due to its unique structural features, which combine a sulfur-containing saturated ring (thian) with electron-withdrawing cyano and carboxamide groups.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-8-11(2-5-16-6-3-11)13-10(14)9-1-4-15-7-9/h1,4,7H,2-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGFMYXSKNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-cyanothian-4-yl)furan-3-carboxamide typically involves the reaction of 4-cyanothian-4-ylamine with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

N-(4-cyanothian-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group play crucial roles in its reactivity. The compound can interact with singlet oxygen and triplet chromophoric dissolved organic matter, leading to photodegradation reactions. These interactions are essential for understanding its environmental and biological effects .

Comparison with Similar Compounds

To contextualize the properties of N-(4-cyanothian-4-yl)furan-3-carboxamide, we compare it with structurally related carboxamide derivatives reported in the literature. Key compounds for comparison include:

Structural Analogues from Carboxamide Families

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Carboxamide Nitrogen Melting Point (°C) Key Functional Groups Synthesis Yield Spectral Data (NMR) Reference
This compound 4-Cyanothian-4-yl Not reported Furan, tetrahydrothiopyran, -CN Not reported Not available -
N-[4-(Diethylamino)phenyl]-5-(furan-2-yl)oxazole-4-carboxamide (47x) 4-(Diethylamino)phenyl 88.2–90.5 Furan, oxazole, diethylamino Not specified ¹H/¹³C NMR (DMSO-d₆)
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide 4-(Diethylamino)phenyl 89.9–91.5 Furan, thiophenylethyl 93% ¹H/¹³C NMR (CDCl₃)
2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) 4-Methoxyphenyl 192–194 Furan, hydrazinyl, methoxy 90% ¹H NMR (DMSO-d₆: δ 10.29)
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Methoxyphenyl Not reported Dihydropyridine, furyl, thio Not reported Not available

Key Observations

Substituent Effects on Physicochemical Properties
  • Melting Points: The 4-methoxyphenyl-substituted compound (97e) exhibits a significantly higher melting point (192–194°C) compared to diethylamino-phenyl analogs (88–91°C), likely due to enhanced hydrogen bonding from the hydrazinyl group and methoxy polarity .
  • Spectral Data: ¹H NMR signals for carboxamide protons in analogs range from δ 10.29 (97e, DMSO-d₆) to δ 7.64 (aromatic protons in 47x) . The target compound’s cyano group would likely deshield adjacent protons, producing distinct NMR shifts.
Structural Diversity and Functional Groups
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound contrasts with electron-donating groups (e.g., diethylamino in 47x, methoxy in 97e), which may alter solubility and reactivity.

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